Dextrine palmitate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Dextrine palmitate is a modified starch ester synthesized by reacting corn-derived dextrin with palmitic acid. This compound is known for its unique properties, including enhanced emulsification, solubility, and stability compared to other starch derivatives. It is widely used in the food, pharmaceutical, and cosmetic industries due to its ability to act as an emulsifier and stabilizer.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of dextrin palmitate involves the esterification of dextrin with palmitic acid. The process typically includes the following steps :

- Dispersing dextrin in an amide solvent and heating to 150-160°C.

- Adding palmitic acid and sulfamic acid to the mixture, followed by stirring and reacting at 150-160°C for 8-12 hours.

- Washing the product with alcohol and water multiple times to remove impurities.

- Collecting the solid product, drying, pulverizing, and performing magnetic separation to obtain the final product.

Industrial Production Methods: Industrial production of dextrin palmitate follows similar steps but on a larger scale. The process aims to achieve high synthesis yield and stable product performance .

化学反応の分析

Types of Reactions: Dextrin palmitate primarily undergoes esterification reactions. The compound is synthesized by the esterification of dextrin, a carbohydrate derived from starch, with palmitic acid, a fatty acid.

Common Reagents and Conditions:

Reagents: Dextrin, palmitic acid, and a catalyst such as sulfuric acid.

Conditions: The reaction is typically carried out in a suitable solvent like toluene, under reflux for several hours.

Major Products: The major product of this reaction is dextrin palmitate, which exhibits emulsifying properties.

科学的研究の応用

Chemical Properties and Mechanism of Action

Dextrin palmitate functions primarily as an emulsifier and stabilizer , which allows it to stabilize mixtures of immiscible liquids such as oil and water. Its amphiphilic nature—possessing both hydrophilic (water-attracting) and lipophilic (oil-attracting) characteristics—enables it to reduce surface tension, facilitating the formation of stable emulsions. This property is crucial in various formulations where uniformity and stability are required.

Food Industry

- Emulsifier in Food Products : Dextrin palmitate is commonly used in salad dressings, sauces, and mayonnaise to improve texture and stability.

- Stabilizer for Oil-in-Water Emulsions : Its ability to form stable emulsions enhances the shelf life and sensory qualities of food products.

Pharmaceutical Applications

- Drug Delivery Systems : Dextrin palmitate is utilized to enhance the bioavailability of active pharmaceutical ingredients (APIs) by improving their solubility in aqueous environments. It is particularly effective in creating stable emulsions for oral and topical drug formulations.

- Biological Assays : Employed as a stabilizing agent in biological assays, dextrin palmitate helps maintain the integrity of biological samples during testing.

Cosmetic Industry

- Binder and Emulsifier in Creams : In cosmetic formulations, it acts as a binder that improves the texture and stability of creams and lotions.

- Gelling Agent : Dextrin palmitate can also serve as a gelling agent, enhancing the application properties of cosmetic products.

Scientific Research Applications

Dextrin palmitate has been explored in various scientific contexts:

- Viscosity-Adjustable Grease Matrices : Research has demonstrated its use in creating viscosity-adjustable grease matrices for serial nanocrystallography, facilitating improved sample preparation for protein crystallography studies .

| Application Area | Specific Use Case | Outcome/Benefit |

|---|---|---|

| Food Industry | Emulsifier in salad dressings | Enhanced texture and stability |

| Pharmaceutical Formulations | Drug delivery systems | Improved solubility and bioavailability |

| Cosmetic Products | Binder in creams | Enhanced texture and stability |

| Scientific Research | Grease matrices for nanocrystallography | Improved sample preparation efficiency |

Drug Delivery Enhancement

A study highlighted dextrin palmitate's role in enhancing the solubility of poorly soluble drugs. By forming stable emulsions, it improved the bioavailability of these drugs when administered orally.

Cosmetic Stability Improvement

In cosmetic formulations, dextrin palmitate was shown to significantly improve the viscosity and stability of emulsions compared to traditional emulsifiers, leading to longer-lasting products with better application properties .

作用機序

Dextrin palmitate acts as a surfactant, possessing both hydrophilic (water-loving) and lipophilic (fat-loving) properties . Its hydrophilic properties allow it to form micelles, which are small spherical structures with an aqueous core surrounded by a hydrophobic shell. These micelles can stabilize emulsions and disperse other substances, such as drugs, within them.

類似化合物との比較

Maltodextrin: Another starch derivative used as a food additive and in pharmaceuticals.

Cyclodextrin: A cyclic oligosaccharide used in drug delivery and as a stabilizer in various formulations.

Sucrose palmitate: An ester of sucrose and palmitic acid used as an emulsifier in food and cosmetics.

Uniqueness: Dextrin palmitate is unique due to its enhanced emulsification, solubility, and stability compared to other starch derivatives. Its ability to form stable emulsions and disperse active ingredients makes it particularly valuable in the food, pharmaceutical, and cosmetic industries.

生物活性

Dextrine palmitate, a modified starch ester synthesized from dextrin and palmitic acid, exhibits unique biological activities that make it valuable across various industries, particularly in food, pharmaceuticals, and cosmetics. This article explores its synthesis, properties, biological activities, and applications, supported by case studies and research findings.

Synthesis and Properties

This compound is produced through the esterification of dextrin with palmitic acid. This reaction typically requires a catalyst such as sulfuric acid and is conducted under controlled conditions to ensure the formation of the ester bond. The resulting compound possesses both hydrophilic and lipophilic characteristics, allowing it to function effectively as an emulsifier and stabilizer.

Key Properties:

- Emulsification: this compound significantly reduces surface tension between immiscible liquids (e.g., oil and water), thus stabilizing emulsions.

- Solubility: Enhances the solubility of active pharmaceutical ingredients, improving bioavailability.

- Stability: Provides stability in formulations, making it suitable for various applications.

Emulsifying Properties

This compound's amphiphilic nature allows it to stabilize emulsions effectively. This property is crucial in pharmaceutical formulations where stable emulsions are necessary for effective drug delivery. Research indicates that dextrin palmitate can enhance the solubility and dispersion of active ingredients in aqueous environments, thereby improving their bioavailability.

Drug Delivery Systems

Studies have shown that dextrin palmitate can be utilized in drug delivery systems to enhance the stability and bioavailability of certain biologically active compounds. For instance, its application in solid lipid nanoparticles has demonstrated improved solubility and permeability of drugs in the gastrointestinal tract, leading to higher therapeutic levels of the active compounds .

Case Studies

-

Nanocrystallography Applications:

A study introduced viscosity-adjustable grease matrices using dextrin palmitate for nanocrystallography. The matrices facilitated the extrusion of proteinase K nanocrystals, demonstrating the compound's utility in advanced scientific applications . -

Bioavailability Enhancement:

Research on solid lipid particle compositions has shown that dextrin palmitate improves the stability and solubility of biologically active compounds. In a comparative study, formulations containing dextrin palmitate exhibited higher area under the curve (AUC) values for drug concentration over time compared to standard formulations .

Applications

This compound is widely used in:

- Food Industry: As an emulsifier in products like salad dressings and mayonnaise.

- Pharmaceuticals: To improve drug formulations by enhancing solubility and stability.

- Cosmetics: In creams and lotions for better texture and stability.

特性

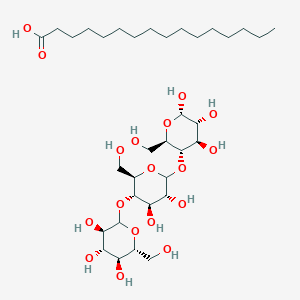

IUPAC Name |

(3R,4S,5S,6R)-2-[(2R,3S,4R,5R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;hexadecanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O16.C16H32O2/c19-1-4-7(22)8(23)12(27)17(31-4)34-15-6(3-21)32-18(13(28)10(15)25)33-14-5(2-20)30-16(29)11(26)9(14)24;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h4-29H,1-3H2;2-15H2,1H3,(H,17,18)/t4-,5-,6-,7-,8+,9-,10-,11-,12-,13-,14-,15-,16+,17?,18?;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPYYWJABWFHFTE-PHSJBMKXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)O.C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)O)CO)CO)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)O.C([C@@H]1[C@H]([C@@H]([C@H](C(O1)O[C@@H]2[C@H](OC([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O)CO)CO)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H64O18 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

760.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。